4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine
Overview
Description
4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is a chemical compound with the molecular formula C8H4ClF3N2S . It is a solid substance and is often used in the field of chemistry for various applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a chloro group at position 4 and a trifluoroethyl group at position 6 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 252.65 . The compound should be stored in a dark place, sealed in dry, and under -20C .Scientific Research Applications
Inhibition of Pyrimidine Biosynthesis
4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is related to pyrimidine analogs known to inhibit de novo pyrimidine biosynthesis. Compounds like 6-azauridine (AZUR) have been investigated for their significant antineoplastic effects in experimental tumors, showcasing the potential of pyrimidine analogs in cancer treatment. AZUR's use in treating acute and chronic leukemia demonstrated a marked decline in circulating leukemic cells, correlating the clinical response with inhibition of the ability of leukocytes to decarboxylate orotic acid. This suggests that pyrimidine analogs, including this compound, may have therapeutic applications in cancer treatment by affecting pyrimidine metabolism pathways (Fallon et al., 1962).
Impact on Reverse Transcriptase Activity
Research on similar pyrimidine analogs like 2',3'-didehydro-3'-deoxythymidine (d4T) reveals their role as inhibitors of reverse transcriptase, which has potent in vitro activity against HIV. The significance of this research lies in the potential of pyrimidine analogs to inhibit viral replication, thereby providing a pathway for treating viral infections such as HIV (Browne et al., 1993).
Therapeutic Use in Fungal Infections
Pyrimidine analogs like Flucytosine have been utilized in treating significant Candida infections of the urinary tract. This showcases the antimicrobial potential of pyrimidine derivatives, suggesting that this compound might also hold promise in treating similar infections (Wise et al., 1974).
Potential in Treating Neurological Conditions
Pyrimidine analogs have been explored in the context of neurological conditions. For instance, pyrimethamine was used to treat meningeal leukemia, suggesting that pyrimidine derivatives could have applications in treating neurological manifestations of cancer or possibly other neurological disorders (Geils et al., 1971).
Role in Industrial Applications and Toxicity Considerations
The compound 5-amino-2-(trifluoromethyl)pyridine, a related pyrimidine derivative, has been used in synthesizing pharmaceutical products but also demonstrated toxicity, indicating the importance of safety and environmental considerations in the industrial use of such compounds (Tao et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-6-(2,2,2-trifluoroethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-4(11-3-12-5)2-6(8,9)10/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYZILPVSYKPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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